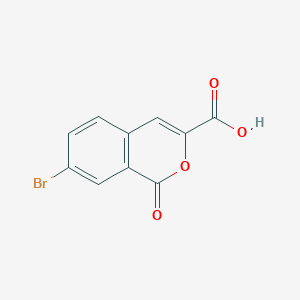

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-oxoisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPSJYCJCTVIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 1 Oxo 1h Isochromene 3 Carboxylic Acid and Its Derivatives

Strategies for Constructing the 1-Oxo-1H-isochromene Core

The formation of the bicyclic 1-oxo-1H-isochromene (isocoumarin) ring system is the critical step in the synthesis of the target compound and its derivatives. Various strategies have been developed, broadly categorized into the cyclization of pre-functionalized aromatic precursors and metal-catalyzed annulation reactions.

Cyclization Reactions of Ortho-Substituted Precursors

These methods involve the intramolecular cyclization of open-chain precursors where one substituent contains an electrophilic center and the other a nucleophilic one, leading to the formation of the lactone ring.

A classical and direct approach to the isocoumarin (B1212949) skeleton involves the condensation and subsequent lactonization of homophthalic acid (2-carboxyphenylacetic acid) or its anhydride (B1165640) with various electrophiles, such as acid chlorides. researchgate.netibu.edu.tr This method is particularly effective for synthesizing 3-substituted isocoumarins. The reaction typically proceeds at high temperatures, where the homophthalic acid condenses with an acid chloride to form an intermediate that undergoes intramolecular cyclization to yield the isocoumarin ring. ibu.edu.tr

The versatility of this approach allows for the introduction of various substituents at the 3-position of the isocoumarin core by choosing the appropriate acid chloride. While this method is robust, it often requires harsh conditions. Modern variations aim to improve efficiency and mildness, providing a foundational strategy for accessing diverse isocoumarin derivatives. google.com

Table 1: Synthesis of 3-Substituted Isocoumarins via Homophthalic Acid Condensation Data synthesized from literature reports. ibu.edu.tr

| Homophthalic Acid Derivative | Acid Chloride | Conditions | Product |

| Homophthalic acid | Various (S)-carboxylic acid chlorides | High Temperature (e.g., 200 °C) | 3-Substituted isocoumarins |

| Homophthalic anhydride | Aromatic aldehydes | Perkin condensation (base-catalyzed) | 3-Aryl-3,4-dihydroisocoumarin-4-carboxylic acids |

The intramolecular cyclization of ortho-alkynyl substituted benzene (B151609) derivatives is a highly effective and regioselective method for constructing the isochromene core. These reactions typically proceed via a 6-endo-dig cyclization pathway, where a nucleophile attached to the ortho position attacks the internal carbon of the alkyne.

For ortho-alkynylbenzylic alcohols, iodocyclization is a common strategy. In the presence of a source of electrophilic iodine (e.g., I₂), the alkyne is activated towards nucleophilic attack by the benzylic hydroxyl group. This process generally favors the 6-endo-dig pathway for primary and secondary alcohols, leading to the formation of 4-iodo-1H-isochromenes in good yields under mild conditions.

Indium(III) catalysts have also proven effective for the cycloisomerization of ortho-(alkynyl)benzyl alcohols. researchgate.net Reactions catalyzed by indium triiodide (InI₃) proceed regioselectively via a 6-endo-dig intramolecular hydroalkoxylation to afford 1H-isochromenes in high yields. researchgate.net A related domino cycloisomerization/reduction approach can be applied to ortho-alkynylbenzaldehydes, using an indium catalyst and a hydride source like the Hantzsch ester, to yield functionalized 1H-isochromenes under milder conditions. researchgate.net

Table 2: Cyclization of Ortho-Alkynyl Precursors to Form Isochromenes Illustrative examples from synthetic literature. researchgate.net

| Precursor | Reagent/Catalyst | Pathway | Product |

| ortho-(Alkynyl)benzyl alcohol | I₂ / NaHCO₃ | 6-endo-dig Iodocyclization | 4-Iodo-1H-isochromene |

| ortho-(Alkynyl)benzyl alcohol | InI₃ (5–10 mol%) | 6-endo-dig Hydroalkoxylation | 1H-Isochromene |

| ortho-Alkynylbenzaldehyde | InI₃ / Hantzsch ester | Domino Cycloisomerization/Reduction | 1H-Isochromene |

Metal-Catalyzed Annulation and Cycloisomerization Reactions

Transition metal catalysis offers powerful and atom-economical routes to the isochromene and isocoumarin core by enabling the formation of key C-C and C-O bonds in a single step. Palladium and gold catalysts are particularly prominent in this area.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing isocoumarins is well-established. One prominent strategy involves the palladium-catalyzed annulation of internal alkynes with ortho-halo- or ortho-triflyloxybenzoates. acs.org This method provides a regioselective route to 3,4-disubstituted isocoumarins from readily available starting materials under relatively mild conditions. acs.org

Another powerful approach is the palladium-catalyzed tandem reaction of ortho-alkynylbenzoates. These reactions can involve an initial oxypalladation of the alkyne, followed by insertion of another component (like an alkene or a nitrile) and subsequent cyclization to form complex, fused isocoumarin systems. acs.orgresearchgate.net Such cascade strategies enable the rapid construction of molecular complexity, including the formation of all-carbon quaternary stereocenters in a single operation. acs.org Furthermore, tandem ketone arylation followed by intramolecular allylic cyclization has been used to synthesize 1-vinyl-1H-isochromene derivatives, showcasing the versatility of palladium catalysis in forming both the heterocyclic ring and exocyclic features.

Table 3: Palladium-Catalyzed Synthesis of Isochromene and Isocoumarin Derivatives Summary of representative palladium-catalyzed methodologies. acs.orgacs.org

| Substrates | Catalyst System | Reaction Type | Product Type |

| ortho-Iodobenzoate & Internal Alkyne | Pd(OAc)₂ / Ligand | Annulation | 3,4-Disubstituted Isocoumarin |

| Alkyne-tethered Malononitrile | Pd(OAc)₂ / Chiral Ligand | Enantioselective Annulation | Fused Isocoumarin |

| 3-(o-bromophenyl)allylic alcohol & Ketone | Pd₂(dba)₃ / Ligand | Tandem Arylation-Cyclization | 1-Vinyl-1H-isochromene |

Gold catalysts, particularly gold(I) and gold(III) complexes, are exceptionally effective in activating alkynes toward nucleophilic attack due to their soft, carbophilic Lewis acidic nature. This property has been extensively exploited for the synthesis of isochromenes and their derivatives.

Gold-catalyzed reactions of ortho-alkynylbenzaldehydes with various nucleophiles are a common route to functionalized 1H-isochromenes. For instance, gold-catalyzed tandem heteroarylation/cycloisomerization of ortho-alkynylbenzaldehydes with thiophenes yields thienyl-substituted isochromenes. A versatile domino cycloisomerization/reduction process, catalyzed by complexes like [AuCl₂(Pic)], allows for the efficient synthesis of a wide range of 1H-isochromenes from ortho-alkynylbenzaldehydes with a hydride source.

Similarly, the intramolecular cyclization of o-alkynylbenzoic acids can be catalyzed by gold complexes. While 5-exo-dig cyclization leading to phthalides can be a competing pathway, conditions can be optimized to favor the 6-endo cyclization required for isocoumarin formation. acs.org Gold-catalyzed oxidative cyclizations of related precursors, such as o-(alkynyl)phenyl propargyl ethers, also provide access to the isochromene skeleton. These reactions often proceed through elegant cascade mechanisms involving steps like regioselective oxidation and 1,2-migrations.

Table 4: Gold-Catalyzed Synthesis of Isochromene Derivatives Overview of gold-catalyzed cyclization strategies.

| Precursor | Catalyst | Reaction Type | Product Type |

| ortho-Alkynylbenzaldehyde | [AuCl₂(Pic)] / Hydride Source | Domino Cycloisomerization/Reduction | 1H-Isochromene |

| ortho-Alkynylbenzaldehyde & Thiophene | Gold Catalyst | Tandem Heteroarylation/Cycloisomerization | Thienyl-substituted 1H-Isochromene |

| o-Alkynylbenzoic Acid | Gold(I) Complex | Alkynylative Cyclization | Phthalide / Isocoumarin derivatives |

Rhodium-Catalyzed Oxidative Couplings and Annulations

Rhodium catalysis has emerged as a powerful tool for the synthesis of isocoumarins through C-H activation and annulation. mdpi.comresearchgate.net One prominent strategy involves the oxidative coupling of benzoic acids with alkynes. beilstein-journals.org This reaction is typically catalyzed by a rhodium(III) complex, such as [Cp*RhCl2]2, and requires a copper salt like Cu(OAc)2·H2O as an oxidant. beilstein-journals.org The reaction proceeds via a C-H activation mechanism, leading to the formation of the isocoumarin ring system. The intramolecular version of this annulation, tethering the alkyne to the benzoic acid, allows for greater control over regioselectivity. finechemicals.com.cnrsc.org

Another innovative rhodium-catalyzed approach involves the cascade C-H activation and annulation of enaminones with iodonium (B1229267) ylides. mdpi.com This method provides a convenient route to isocoumarins in high yields (up to 93%) and proceeds through a rhodium-carbenoid migratory insertion followed by an acid-promoted intramolecular annulation. mdpi.com The reaction conditions are generally mild, and the process demonstrates good functional group tolerance. mdpi.com

A further refinement of this methodology is the Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates, which selectively yields 3-substituted isocoumarins. nih.gov

Table 1: Examples of Rhodium-Catalyzed Synthesis of Isocoumarin Derivatives

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [CpRhCl2]2 / Cu(OAc)2·H2O | Benzoic Acid, Internal Alkyne | Isocoumarin | Moderate to Good | beilstein-journals.org |

| [CpRhCl2]2 / AgSbF6 / Additive | Enaminone, Iodonium Ylide | Isocoumarin | Up to 93% | mdpi.com |

| Rh(III) Catalyst | Benzoic Acid, Geminal-Substituted Vinyl Acetate | 3-Substituted Isocoumarin | Not specified | nih.gov |

| Rh(III) Catalyst | Acrylic or Benzoic Acid Derivative, Tethered Alkyne | Tricyclic Isocoumarin | Moderate to Good | finechemicals.com.cnrsc.org |

Copper-Catalyzed Approaches

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of the isocoumarin skeleton. A notable method involves the tandem C-C/C-O coupling of 2-halo-N-phenyl benzamides with acyclic 1,3-diketones. thieme.de This strategy allows for the rapid construction of isocoumarin derivatives from readily available starting materials.

Another significant copper-catalyzed approach is the cyclization of o-bromobenzoic acid with alkynes in the presence of a base such as K2CO3 in a polar aprotic solvent like DMSO. thieme.de This reaction demonstrates broad substrate compatibility and tolerates a variety of functional groups. thieme.de While direct copper-catalyzed carboxylation of the isochromene ring at the 3-position is not well-documented, the carboxylation of aryl iodides using carbon dioxide and a copper catalyst is a known transformation and could be adapted for a suitably functionalized precursor. organic-chemistry.orgnih.gov

Table 2: Overview of Copper-Catalyzed Isocoumarin Synthesis

| Catalyst System | Reactants | Key Features | Reference |

| Copper(I) salt | 2-Halo-N-phenyl benzamide, Acyclic 1,3-diketone | Tandem C-C/C-O coupling | thieme.de |

| Copper salt / K2CO3 | o-Bromobenzoic acid, Alkyne | Good functional group tolerance | thieme.de |

Oxidative Rearrangements and Functionalizations

Baeyer-Villiger Oxidation Strategies

The Baeyer-Villiger oxidation is a classical yet highly effective method for the synthesis of lactones from cyclic ketones, making it a valuable strategy for constructing the 1-oxo-1H-isochromene core. organic-chemistry.orglibretexts.orgacs.org This reaction involves the oxidation of a ketone with a peroxyacid or a peroxide, leading to the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.org

A specific application of this strategy for isocoumarin synthesis is the oxidative cleavage of indan-1-ones. nih.gov This approach provides a direct route to the isocoumarin skeleton. The choice of oxidant is crucial for the success of the reaction, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed. mdpi.com The reaction is often regioselective, with the migratory aptitude of the adjacent carbon atoms influencing the outcome. libretexts.org

Table 3: Reagents for Baeyer-Villiger Oxidation

| Oxidant | Key Characteristics | Reference |

| Peroxyacids (e.g., m-CPBA) | Commonly used, commercially available | organic-chemistry.orgmdpi.com |

| Hydrogen Peroxide with Lewis Acid | Environmentally benign | libretexts.org |

| Peroxymonosulfuric acid | Original reagent used by Baeyer and Villiger | organic-chemistry.org |

Pinnick Oxidation for Carboxylic Acid Formation

The introduction of the carboxylic acid group at the C-3 position of the isochromene ring can be efficiently achieved through the Pinnick oxidation. rsc.orgacs.org This reaction specifically oxidizes aldehydes to their corresponding carboxylic acids under mild, acidic conditions using sodium chlorite (B76162) (NaClO2). rsc.orgacs.org A key feature of the Pinnick oxidation is its high functional group tolerance, making it suitable for complex molecules. rsc.org

The reaction typically proceeds by converting the aldehyde precursor, in this case, 7-bromo-1-oxo-1H-isochromene-3-carbaldehyde, to the desired carboxylic acid. The mechanism involves the formation of chlorous acid as the active oxidant. rsc.orgacs.org To prevent side reactions from the hypochlorous acid byproduct, a scavenger such as 2-methyl-2-butene (B146552) is commonly added. acs.org

Table 4: Typical Conditions for Pinnick Oxidation

| Reagent | Role |

| Sodium Chlorite (NaClO2) | Oxidant |

| Mild Acid (e.g., NaH2PO4) | Formation of chlorous acid |

| Scavenger (e.g., 2-methyl-2-butene) | Removes hypochlorous acid byproduct |

| Solvent | Typically a mixture of t-BuOH and water |

Application of Hypervalent Iodine(III) Reagents in Synthesis

Hypervalent iodine(III) reagents have gained prominence in modern organic synthesis as versatile and environmentally friendly oxidants. acs.org They can be employed in the synthesis of heterocyclic compounds, including isocoumarins, through oxidative annulation reactions. These reagents can mediate cascade reactions, allowing for the rapid construction of complex molecular architectures under metal-free conditions.

One such application involves the hypervalent iodine-mediated cascade annulation of diarylalkynes, leading to the formation of fused or spiro polycyclic heterocycles derived from isocoumarins. The choice and stoichiometry of the hypervalent iodine reagent can influence the reaction pathway, leading to divergent product outcomes.

Introduction and Functionalization of the Bromine Atom at C-7

The introduction of a bromine atom at the C-7 position of the 1-oxo-1H-isochromene-3-carboxylic acid can be achieved through several synthetic strategies. One approach involves the synthesis of a pre-functionalized precursor. For instance, the synthesis of 7-chloro-isocoumarin derivatives has been reported starting from a chlorinated 2,4-dimethoxy-6-methylbenzoic acid. This precursor is first carboxylated to yield a homophthalic acid, which is then converted to the corresponding isocoumarin. A similar strategy could be employed using a 7-bromo-substituted benzoic acid derivative.

Alternatively, direct bromination of the pre-formed isocoumarin ring system can be considered. Electrophilic aromatic substitution is a common method for the halogenation of aromatic rings. The regioselectivity of this reaction on the isocoumarin nucleus will be influenced by the directing effects of the existing substituents. The use of N-bromosuccinimide (NBS) is a common method for regioselective bromination. For example, the C7 position of 4-substituted 1H-indazoles has been selectively brominated using NBS. Computational studies can be employed to predict the most reactive site for electrophilic attack on the isocoumarin ring.

Another potential strategy is directed C-H functionalization, where a directing group guides the brominating agent to the desired C-7 position. This approach offers high regioselectivity but may require additional synthetic steps for the introduction and removal of the directing group.

Direct Halogenation Methods

Direct halogenation of the isochromene (or isocoumarin) ring system is a primary method for introducing halogen atoms onto the aromatic portion of the molecule. This typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination is governed by the electronic properties of the existing substituents on the benzene ring. The 1-oxo group acts as a deactivating group, directing incoming electrophiles away from the ortho and para positions relative to the oxygen-bearing carbon.

Theoretical analysis and experimental evidence on related aromatic systems suggest that the position of electrophilic attack is determined by the stability of the intermediate arenium ion (also known as a σ-complex). nih.gov For the isochromene ring, the 7-position is a likely site for bromination due to the directing influence of the lactone bridge and the deactivating effect of the carbonyl group on other positions.

| Reagent System | Conditions | Expected Outcome |

| Br₂ / FeBr₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Electrophilic aromatic bromination, potential for polybromination. |

| NBS / H₂SO₄ | Acetonitrile or DMF | Regioselective monobromination of activated or moderately deactivated rings. researchgate.net |

| NBS / Silica gel | Solvent-free or inert solvent | A good brominating agent for regioselective electrophilic aromatic brominations. researchgate.net |

Synthesis from Bromo-Substituted Precursors

An alternative and often more controlled approach to synthesizing 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid involves the use of precursors that already contain a bromine atom at the desired position. This strategy avoids potential issues with regioselectivity during direct halogenation of the final heterocyclic system. A common and versatile method for isocoumarin synthesis is the palladium-catalyzed coupling of o-halobenzoic acids with alkynes or ketones. organic-chemistry.orgnih.gov

For the synthesis of the target molecule, a suitable starting material would be a 4-bromo-substituted homophthalic acid or a derivative thereof. Cyclization of such a precursor would directly lead to the 7-bromo-isochromene skeleton. Another powerful method is the palladium-catalyzed α-arylation of ketones or aldehydes with 2-halobenzoates, which is followed by a spontaneous intramolecular cyclization to form the isocoumarin ring. organic-chemistry.orgresearchgate.net This one-pot synthesis is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

| Precursor Type | Reaction | Catalyst/Reagents | Product |

| o-Iodobenzoic acid and a terminal alkyne | Coupling and cyclization | 10% Pd/C, Et₃N, CuI, PPh₃ | 3-Substituted isocoumarin nih.gov |

| 2-Halobenzoate and a ketone | α-Arylation and intramolecular cyclization | Palladium catalyst | Substituted isocoumarin organic-chemistry.org |

| o-Halobenzoic acid and a 1,3-diketone | Domino reaction | Copper(I) catalyst, K₃PO₄ | 3-Substituted isocoumarin organic-chemistry.org |

Functional Group Interconversions and Derivatization at the Carboxylic Acid Site

The carboxylic acid group at the 3-position of the isochromene ring is a versatile handle for further molecular elaboration. Standard organic transformations can be employed to convert it into a variety of other functional groups, significantly expanding the chemical space accessible from this core structure.

Amide and Ester Formation

The formation of amides and esters from the carboxylic acid is a fundamental transformation. Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast array of coupling reagents has been developed to facilitate this reaction, especially for sterically hindered or electronically challenging substrates. chimia.ch Common coupling reagents include carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. iris-biotech.depeptide.com For particularly hindered systems, the conversion of the carboxylic acid to an acyl fluoride, which is less sterically demanding, can be an effective strategy. rsc.org

Esterification is generally accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, followed by reaction with an alcohol.

| Reaction | Reagents | Conditions | Product |

| Amide Formation | Carboxylic acid, Amine, Coupling reagent (e.g., HATU, EDC) | Anhydrous organic solvent (e.g., DMF, CH₂Cl₂) | Amide |

| Ester Formation (Fischer) | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Ester |

| Ester Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | 1. Inert solvent 2. Inert solvent, 0 °C to RT | Ester |

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions represent a modern and powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by replacing a carboxylic acid group with another substituent. wikipedia.org For α,β-unsaturated carboxylic acids like this compound, these reactions can proceed through various metal-catalyzed pathways, most notably with palladium. nih.govorganic-chemistry.org

In a typical palladium-catalyzed decarboxylative coupling, the carboxylic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable base and/or oxidant. wikipedia.org This process involves the extrusion of carbon dioxide and the formation of a new bond at the former position of the carboxyl group. This allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 3-position of the isochromene ring. The success of these reactions often depends on the specific catalyst system, including the choice of ligands and additives. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Decarboxylative Heck Reaction | Olefin | Pd(OAc)₂, Base, Oxidant | 3-Vinyl-isochromene derivative nih.gov |

| Decarboxylative Cross-Coupling | Aryl Halide | Pd catalyst, Ligand, Base | 3-Aryl-isochromene derivative wikipedia.org |

| Decarboxylative Alkynylation | Alkynyl Halide | Pd catalyst, Ligand, Base | 3-Alkynyl-isochromene derivative organic-chemistry.org |

Stereoselective and Regioselective Considerations in Synthesis

Control of Stereochemistry in Dihydroisochromene Formation

While this compound itself is aromatic in its heterocyclic ring and thus lacks stereocenters in that ring, the synthesis of its dihydro-analogs, 3,4-dihydroisocoumarins, often serves as a key step in the synthesis of related natural products and biologically active molecules. The control of stereochemistry during the formation of the dihydroisocoumarin core is therefore of great importance.

Enantioselective methods for the synthesis of 3,4-dihydroisocoumarins often rely on the asymmetric cyclization of a suitable precursor. One such approach is the enantioselective bromolactonization of styrene-type carboxylic acids. nih.gov In this reaction, a chiral catalyst, such as an amino-thiocarbamate, is used to induce the enantioselective cyclization of the substrate in the presence of a bromine source, leading to the formation of chiral 3-bromo-3,4-dihydroisocoumarins with good yields and high enantiomeric excess. nih.govacs.org The resulting chiral dihydroisocoumarins can then be further elaborated.

Other methods for the stereoselective synthesis of dihydroisocoumarins include the asymmetric reduction of pre-formed isocoumarins, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins, and organocatalyzed cyclization reactions. osi.lvrsc.org The choice of method depends on the desired substitution pattern and the specific stereoisomer required.

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Asymmetric Bromolactonization | Styrene-type carboxylic acid | Chiral amino-thiocarbamate, Bromine source | Enantioselective formation of a C-Br and a C-O bond. nih.gov |

| Asymmetric Reduction | Isochromenone (Isocoumarin) | Chiral reducing agent (e.g., chiral borane) | Enantioselective reduction of the C=C double bond. |

| Asymmetric 1,4-Addition | Coumarin (B35378) | Chiral Rh(I) complex, Arylboronic acid | Enantioselective introduction of a substituent at the 4-position. osi.lv |

| Organocatalyzed Cyclization | α-Bromoenal and 3-aminophenol | Chiral N-heterocyclic carbene (NHC) | Enantioselective β-arylation/cyclization cascade. rsc.org |

Regiochemical Outcome based on Starting Material Substitution

The regioselectivity in the synthesis of substituted isocoumarins, such as the 7-bromo derivative, is highly dependent on the substitution pattern of the aromatic starting material. In transition-metal-catalyzed syntheses, particularly those involving palladium, the directing effect of substituents on the benzoic acid precursor plays a pivotal role in determining the position of the newly formed heterocyclic ring.

For the synthesis of this compound, a plausible starting material would be a 4-bromobenzoic acid derivative. The regiochemical outcome of the cyclization is governed by the electronic and steric nature of the substituents on the benzene ring. In palladium-catalyzed C-H activation/annulation reactions, the carboxylate group often acts as a directing group, favoring ortho-C-H bond activation.

Consider a hypothetical synthesis involving the coupling of a 4-bromobenzoic acid with a suitable coupling partner, such as an alkyne, to construct the isochromene core. The bromine atom at the 4-position is an electron-withdrawing group with a deactivating effect on the aromatic ring, yet it is an ortho, para-director for electrophilic aromatic substitution. However, in the context of C-H activation, the directing effect of the carboxylate group is generally dominant. The reaction would proceed via the formation of a palladacycle intermediate at one of the ortho positions to the carboxylate group. Due to the presence of the bromo group at the 4-position, the two ortho positions (C2 and C6) are not electronically equivalent. The C-H bond at the C2 position is sterically less hindered and electronically more favorable for activation, which would lead to the desired 7-bromo substitution pattern on the resulting isochromene ring.

The following table illustrates the expected major regiochemical outcome based on the substitution pattern of the starting benzoic acid:

| Starting Benzoic Acid Derivative | Expected Major Isocoumarin Product | Rationale |

| 4-Bromobenzoic acid | 7-Bromo-isocoumarin derivative | The carboxylate group directs C-H activation to the ortho position. The less sterically hindered C-H bond is activated. |

| 3-Bromobenzoic acid | 6-Bromo- or 8-Bromo-isocoumarin derivative | The regiochemical outcome is less predictable and may result in a mixture of isomers due to competing directing effects. |

| 2-Bromobenzoic acid | Not a suitable precursor for this reaction | The ortho-position is blocked, preventing the necessary C-H activation for isocoumarin formation. |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps, saving time, and minimizing waste.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of diverse molecular scaffolds. nih.govwikipedia.org The Passerini reaction, in particular, can be adapted for the synthesis of isocoumarin derivatives. wikipedia.org This three-component reaction involves an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org

For the synthesis of a precursor to this compound, a modified Passerini reaction could be envisioned. The reaction would involve a 2-formyl-4-bromobenzoic acid, a suitable isocyanide (e.g., tert-butyl isocyanide), and a second carboxylic acid. The initial Passerini product would be an α-acyloxy amide, which could then undergo a subsequent intramolecular cyclization (a post-Passerini transformation) to yield the desired isochromene skeleton. wikipedia.org The carboxylic acid at the 3-position would be introduced from the second carboxylic acid component in the MCR.

A hypothetical reaction scheme is presented below:

Starting Materials for a Passerini-based Synthesis of a 7-Bromo-isochromene Precursor

| Component 1 | Component 2 | Component 3 |

| 2-Formyl-4-bromobenzoic acid | tert-Butyl isocyanide | Acetic acid |

The Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can also be utilized for the synthesis of complex, peptide-like structures containing a coumarin or isocoumarin core. researchgate.netnih.gov A potential strategy for the synthesis of a derivative of this compound using an Ugi reaction would involve using a 4-bromobenzoic acid derivative with an ortho-alkynyl or another suitable group that can participate in a post-Ugi cyclization to form the isochromene ring. The carboxylic acid functionality at the 3-position could be incorporated through the carboxylic acid component of the Ugi reaction.

Sequential reaction cascades, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single pot under the same reaction conditions without the isolation of intermediates. These cascades are highly efficient for the construction of complex molecular architectures like the this compound scaffold.

A plausible sequential reaction cascade for the synthesis of the target molecule could involve a palladium-catalyzed process. The reaction could be initiated by a Sonogashira coupling of a 2,4-dibromobenzoic acid with a terminal alkyne bearing a carboxylic acid or ester group (e.g., propiolic acid). The resulting 2-alkynyl-4-bromobenzoic acid intermediate could then undergo an intramolecular cyclization under the same reaction conditions. This cyclization, often referred to as a 6-endo-dig cyclization, would be promoted by the palladium catalyst, leading to the formation of the isochromene ring. The bromine atom at the 4-position of the starting benzoic acid would end up at the 7-position of the isochromene product.

The following table outlines a potential sequential reaction cascade:

Proposed Sequential Reaction Cascade for this compound

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | 2,4-Dibromobenzoic acid, Propiolic acid | 2-(3-Carboxyprop-2-yn-1-yl)-4-bromobenzoic acid (in situ) |

| 2 | Intramolecular Cyclization (6-endo-dig) | In situ generated intermediate | This compound |

This one-pot approach, combining a cross-coupling reaction with a cyclization, offers a streamlined and atom-economical route to the desired complex isochromene scaffold. The regioselectivity is controlled by the specific substitution pattern of the starting materials.

Mechanistic Investigations of Biological Activities of 7 Bromo 1 Oxo 1h Isochromene 3 Carboxylic Acid Derivatives

Studies on Enzyme Inhibition Mechanisms

The isocoumarin (B1212949) scaffold has been identified as a promising framework for the development of inhibitors targeting several classes of enzymes. The specific substitutions on the isocoumarin ring system play a crucial role in determining the potency and selectivity of these compounds.

Pancreatic Cholesterol Esterase Inhibition

Pancreatic cholesterol esterase (CEase) is a key enzyme in the digestion and absorption of dietary cholesterol. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia. Isocoumarin derivatives have been investigated as potential CEase inhibitors. nih.govnih.gov

Studies have shown that 4-chloro-3-alkoxyisocoumarins can be potent, reversible inhibitors of CEase. nih.govnih.gov The inhibitory mechanism appears to be related to the 3-alkoxy substituent, which is thought to anchor the inhibitor within the fatty acid binding pocket of the enzyme. nih.gov This positioning, however, may not be optimal for a mechanism-based inactivation, leading to reversible competitive inhibition instead of suicide inhibition. nih.gov The nature of the substituent at the 4-position also influences inhibitory activity, with a chlorine atom being more favorable than a larger group like trifluoroacetyl. nih.gov

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| 4-Chloro-3-(4-cyclohexylbutoxy)isocoumarin | 11 nM | Reversible |

| 4-Chloro-3-(3-cyclopentylpropoxy)isocoumarin | 19 nM | Reversible |

Protease and Urokinase-type Plasminogen Activator (uPA) Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer progression, including tumor cell growth, migration, and angiogenesis, by mediating the degradation of the extracellular matrix. nih.govnih.gov This makes uPA an attractive target for the development of anticancer therapies. nih.govnih.gov

Isocoumarin-based compounds have been designed as inhibitors of uPA. nih.govnih.gov Specifically, 4-chloro-3-alkoxyisocoumarins with a terminal bromine atom have demonstrated potent inhibitory activity. nih.govnih.gov Molecular modeling suggests that the bromine atom occupies a similar position to the positively charged groups of other uPA inhibitors, contributing significantly to the binding affinity. nih.govnih.gov These isocoumarin derivatives have been found to act as competitive reversible inhibitors, rather than mechanism-based inactivators. nih.govnih.gov

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| N-[3-(3-Bromopropoxy)-4-chloro-1-oxo-1H-isochromen-7-yl]benzamide | 0.034 µM | Competitive Reversible |

Investigations of Thrombin and Coagulation Cascade Modulation

Thrombin is a crucial serine protease that functions as the final enzyme in the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. nih.gov It also plays roles in activating other coagulation factors and platelets. nih.govnih.gov Modulation of the coagulation cascade is a key therapeutic strategy for thrombotic disorders. While specific studies on 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid derivatives are not extensively detailed in the provided results, the general class of coumarin (B35378) derivatives has been investigated for anticoagulant properties. The coagulation cascade is a complex process involving multiple factors that can be targeted for inhibition. nih.gov

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition. nih.govfrontiersin.org

Various coumarin and isocoumarin derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.govacs.org These compounds often exhibit inhibitory activity in the micromolar range. nih.govacs.org Kinetic studies have indicated that many of these derivatives act as noncompetitive inhibitors of AChE. acs.org Molecular docking studies have suggested that these compounds can interact with key amino acid residues in the active site of the enzyme. nih.govfrontiersin.org

| Compound | IC50 Value | Reference Standard (Donepezil) IC50 |

|---|---|---|

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 µM | 1.82 µM |

Cellular and Molecular Effects in Disease Models (In Vitro Focus)

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the isocoumarin and related chromene scaffolds have demonstrated promising anticancer activity in various cancer cell lines. researchgate.netoregonstate.edumdpi.com The primary mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation. researchgate.netmdpi.comresearchgate.netdntb.gov.ua

For instance, certain chromene derivatives have been shown to arrest the cell cycle at the S phase or G2/M phase in different cancer cell lines. researchgate.netresearchgate.net This cell cycle arrest is often accompanied by a significant increase in the population of apoptotic cells. researchgate.net The induction of apoptosis is further supported by the upregulation of pro-apoptotic proteins such as Bax and caspases (caspase-3, caspase-7, and caspase-9), and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

| Compound | IC50 Value (HepG2) | Cell Cycle Arrest Phase | Apoptotic Induction |

|---|---|---|---|

| Chromene Derivative 5 | 26.03 µM | S phase | 29-fold increase in total apoptotic cells |

Anti-Angiogenic Pathway Modulation

While direct mechanistic studies on the anti-angiogenic properties of this compound derivatives are not extensively detailed in the available literature, the anti-angiogenic effects of structurally related bromo-containing heterocyclic compounds often involve the inhibition of key signaling pathways crucial for new blood vessel formation. For instance, some synthetic compounds with bromine moieties have been shown to interfere with the vascular endothelial growth factor (VEGF) signaling pathway. researchgate.net This can occur through the inhibition of VEGF receptor tyrosine kinases, which are essential for endothelial cell proliferation, migration, and survival. researchgate.net The anti-angiogenic potential of some compounds is also linked to their antioxidant properties, as reactive oxygen species (ROS) can promote angiogenesis. researchgate.net By scavenging free radicals, these compounds may indirectly suppress the angiogenic process. researchgate.net

Anti-inflammatory Mechanisms

The anti-inflammatory mechanisms of carboxylic acid derivatives can involve the modulation of key inflammatory mediators and signaling pathways. For some therapeutic agents, the anti-inflammatory action is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation. Current time information in Pasuruan, ID. Furthermore, some compounds exert their anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Current time information in Pasuruan, ID.

Antioxidant Properties and Oxidative Stress Mitigation

The antioxidant properties of chemical compounds are crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net Oxidative stress is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov The antioxidant mechanism of compounds often involves the scavenging of free radicals, thereby preventing damage to cellular components such as DNA, proteins, and lipids. nih.gov

| Antioxidant Mechanism | Description |

| Radical Scavenging | Direct interaction with and neutralization of free radicals. |

| Modulation of Antioxidant Enzymes | Upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. |

| Inhibition of Pro-oxidant Enzymes | Downregulation of enzymes that generate ROS, such as NADPH oxidase. |

Neuroprotective Effects

The neuroprotective effects of certain compounds are often linked to their ability to counteract oxidative stress and inflammation, both of which are key contributors to neurodegenerative diseases. By mitigating oxidative damage and reducing the production of pro-inflammatory mediators in the central nervous system, these compounds can help protect neurons from damage and death.

Antimicrobial Activity at a Mechanistic Level

The antimicrobial activity of various heterocyclic compounds, including those containing bromine and a carboxylic acid moiety, has been a subject of extensive research. The mechanisms of action can be broad, affecting different cellular processes in bacteria and fungi.

The antibacterial mechanism of certain compounds can involve a dual-targeting approach, which is particularly effective in overcoming antibiotic resistance. nih.gov Some molecules have been shown to disrupt both folate metabolism and the integrity of the bacterial membrane. nih.gov For Gram-negative bacteria, a significant challenge for antibacterial agents is to penetrate the outer membrane. nih.govrsc.orgresearchgate.net Some compounds are designed to specifically target components of this outer membrane, leading to its disruption and subsequent cell death. nih.gov In Gram-positive bacteria, the mechanism may involve permeabilization and depolarization of the cell membrane. nih.gov The presence of a bromine atom can enhance the lipophilicity of a compound, potentially facilitating its passage through the bacterial cell membrane.

The antifungal efficacy of certain heterocyclic compounds, such as some chromone (B188151) derivatives, has been demonstrated against various fungal species, including Candida strains. nih.gov The mechanism of action can be fungicidal, leading to the death of fungal cells. nih.gov While the specific molecular targets for many antifungal compounds are still under investigation, potential mechanisms include the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural features of the this compound scaffold could allow for interactions with specific fungal targets, leading to its antifungal activity.

Insights into Antiviral Mechanisms (e.g., HIV-related studies)

While extensive research has been conducted on the antiviral properties of various heterocyclic compounds, specific mechanistic studies focusing on this compound derivatives, particularly in the context of HIV, are not widely detailed in the current body of literature. However, insights can be drawn from studies on structurally related scaffolds. For instance, compounds derived from natural sources, such as flavonoids, have been shown to inhibit HIV infection through various mechanisms. The tetrahydroxyflavanone (B13395739) kaempferol, for example, can impede the maturation of infectious progeny virus by selectively inhibiting the viral protease. nih.gov In contrast, other flavonoids like quercetin (B1663063) appear to block the initial stages of infection by preventing the binding of the viral envelope protein gp120 to the CD4 receptor on host cells. nih.gov

Another mechanism observed in different molecular classes involves direct interaction with viral glycoproteins. For example, certain andrographolide (B1667393) derivatives are proposed to bind to the V3 loop of gp120, which could interfere with the virus's entry into the host cell. mdpi.com These derivatives may also suppress the cellular receptors CXCR4 and CCR5, which act as co-receptors for HIV entry. mdpi.com These examples from other classes of compounds highlight potential, yet unconfirmed, pathways by which isochromene derivatives might exert antiviral effects. Future research is necessary to determine if this compound derivatives operate through similar mechanisms, such as enzyme inhibition or disruption of viral entry.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying different parts of the molecule.

Influence of the C-7 Bromo Substituent on Biological Efficacy

The presence and position of halogen substituents on a heterocyclic ring can significantly modulate a compound's biological activity. The bromo group at the C-7 position of the isochromene ring is expected to have a substantial impact on the molecule's physicochemical properties. Halogens, being electron-withdrawing groups, can alter the electron density distribution across the aromatic ring system, which can influence how the molecule interacts with biological targets.

Furthermore, a bromine substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. In some contexts, halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to a stronger binding affinity. While SAR studies on other scaffolds have shown that electron-withdrawing groups can enhance bioactivity, specific studies detailing the precise contribution of the C-7 bromo group to the efficacy of this particular isochromene are needed to confirm these potential effects. nih.gov

Impact of C-3 Carboxylic Acid Derivatization on Target Interaction

For instance, converting the carboxylic acid to an ester increases lipophilicity, which may improve cell permeability. mdpi.com Studies on related coumarin-3-carboxylic acids have shown that such modifications are a viable strategy for tuning biological activity. The introduction of different substituents via esterification or amidation allows for the exploration of a wider chemical space, potentially leading to enhanced potency or selectivity by optimizing interactions with the target protein's binding pocket. researchgate.netrsc.org

Table 1: Examples of C-3 Carboxylic Acid Derivatizations in Related Coumarin Scaffolds and Their Reported Activities This table is based on data from coumarin derivatives, which are structurally similar to isochromenes, to illustrate the principle of C-3 derivatization.

| Parent Scaffold | C-3 Derivative | Observed Biological Activity |

|---|---|---|

| Coumarin-3-carboxylic acid | Methyl ester | Investigated for various biological activities |

| Coumarin-3-carboxylic acid | Ethyl ester | Used in synthesis of antimicrobial agents |

| Coumarin-3-carboxylic acid | Cyclohexyl ester | Studied for solid-state intermolecular interactions |

| Coumarin-3-carboxylic acid | Amide derivatives | Synthesized to explore antifungal properties |

Effect of Structural Modifications on Isochromene Ring Saturation (e.g., 3,4-dihydro)

Saturation of the C3-C4 double bond in the isochromene ring to form a 3,4-dihydroisochromene (isochroman) core introduces significant structural changes that impact biological activity. nih.gov The unsaturated isochromene ring is planar, whereas the saturated 3,4-dihydroisochromene ring adopts a more flexible, non-planar conformation. This increased conformational flexibility allows the molecule to adopt different spatial arrangements, which can lead to a better fit within the binding site of a target protein. mdpi.com

The change from sp² to sp³ hybridization at the C-3 and C-4 positions creates chiral centers, introducing stereochemistry as a critical factor for biological activity. Different stereoisomers (cis/trans and enantiomers) can exhibit vastly different potencies, as the specific three-dimensional arrangement of substituents is often crucial for optimal target interaction. mdpi.com Numerous natural and synthetic 3,4-dihydroisocoumarins have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and antimalarial activities, highlighting the importance of this saturated scaffold in drug discovery. nih.govresearchgate.net

Role of Additional Substituents and Fused Ring Systems on Biological Activity

The biological profile of the isochromene scaffold can be further diversified by introducing additional substituents or by fusing other ring systems to the core structure. Fusing heterocyclic or carbocyclic rings to the isochromene framework can expand the molecule's surface area, introduce new points of interaction with a biological target, and modify its electronic properties. nih.gov

For example, the development of fused-ring systems like pyrano[2,3-f]chromenes has been explored to generate compounds with novel or enhanced antimicrobial and antitumor activities. mdpi.com The nature and position of these fused rings are critical. SAR studies on related thiochromane scaffolds have shown that the addition of a fused pyrrolidine (B122466) ring with polar substituents can enhance antifungal activity. nih.gov These modifications underscore the versatility of the core structure and the potential for creating highly potent and selective agents by exploring fused-ring architectures.

Table 2: Examples of Fused Ring Systems Based on Related Scaffolds and Their Biological Significance

| Core Scaffold | Fused Ring System | Reported Biological Activity |

|---|---|---|

| Chromene | Pyrano[2,3-f]chromene | Antimicrobial, Antitumor |

| Thiochroman | Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine | Antibacterial |

| Imidazo[1,2-a]pyridine | Fused piperidine (B6355638) rings | Antitubercular |

Academic Applications and Future Research Directions

7-Bromo-1-oxo-1H-isochromene-3-carboxylic Acid as a Chemical Building Block

Chemical building blocks are relatively simple molecules that serve as foundational units for the construction of more complex molecular architectures. fluorochem.co.uk The title compound, with its fused ring system and multiple functional groups (a bromine atom, a lactone, and a carboxylic acid), is a prime example of a valuable building block in organic synthesis.

The isochromene core is a privileged structure in synthetic chemistry, frequently utilized as a starting material for the creation of a diverse array of heterocyclic compounds. researchgate.net The presence of the bromine atom and the carboxylic acid group on this compound provides reactive handles for further chemical transformations. These transformations can involve transition-metal-catalyzed cross-coupling reactions at the bromine site or various reactions of the carboxylic acid, such as amidation or esterification, to build larger, more intricate heterocyclic systems.

Isochromenes are key intermediates in the synthesis of polycyclic compounds, including those containing nitrogen, sulfur, or additional oxygen atoms. researchgate.netnih.gov Methodologies like intramolecular cyclization reactions are fundamental in forming the isochromene ring itself, which can then be elaborated upon. researchgate.net The development of efficient and selective synthetic methods, including metal-catalyzed and metal-free approaches, continues to expand the utility of isochromenes as precursors to novel heterocyclic structures. researchgate.netbeilstein-journals.org

Table 1: Examples of Heterocyclic Systems Derived from Isochromene Scaffolds

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Potential Application Area |

| Ortho-alkynylbenzaldehydes | Domino Cycloisomerization/Reduction | Functionalized 1H-Isochromenes | Medicinal Chemistry |

| 2-Ethynylbenzaldehydes | Electrochemical Cyclization | Dihydroisobenzofurans | Pharmaceuticals, Perfumes |

| (Bromoethynyl)benzaldehydes | Copper-Catalyzed Synthesis | 3-Amino-1H-isochromenes | Organic Synthesis |

This table illustrates the versatility of isochromene precursors in generating various heterocyclic structures through different synthetic strategies.

The isochromene nucleus is a common feature in a wide range of natural products and synthetically derived molecules that exhibit significant biological activity. researchgate.net Consequently, this compound and related compounds are valuable intermediates in the synthesis of potential therapeutic agents. The core structure is associated with diverse pharmacological effects, including antitumor, antifungal, and antibacterial properties. nih.gov

The rational design and synthesis of novel bioactive molecules often leverage scaffolds like isochromenes. nih.gov The specific substitution pattern of the title compound makes it a candidate for modification to optimize interactions with biological targets, a key step in the drug discovery process. Synthetic efforts focus on creating libraries of derivatives based on this core structure to explore their structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

Table 2: Bioactive Molecules and Pharmacological Activities Associated with the Isochromene Core

| Biological Activity | Description | Reference |

| Antitumor | Isochromene derivatives have shown promising results against various cancer cell lines. | nih.gov |

| Antifungal | The scaffold is present in compounds exhibiting activity against fungal pathogens. | nih.gov |

| Antibacterial | Certain derivatives demonstrate inhibitory effects against bacterial growth. | nih.gov |

| Antiviral | Dihydroisobenzofuran derivatives, closely related to isochromenes, have shown antiviral properties. | nih.gov |

This table highlights the diverse biological potential of molecules containing the isochromene and related structural motifs.

Computational Chemistry and Molecular Modeling in Isochromene Research

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, offering insights that guide experimental work. nih.gov For isochromene derivatives, these computational methods are used to predict biological activity, understand reaction mechanisms, and analyze molecular structures.

A crucial step in drug discovery is understanding how a potential drug molecule (a ligand) binds to its biological target, typically a protein or enzyme. nih.govmdpi.com Computational techniques, such as molecular docking, are used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov These methods employ scoring functions to evaluate the fitness between the ligand and the target, helping to prioritize compounds for experimental testing. nih.gov

For derivatives of this compound, these predictions can identify potential protein targets and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.gov This information is vital for designing more potent and selective inhibitors. Advanced methods, including machine learning and artificial intelligence, are increasingly being used to improve the accuracy of these predictions. arxiv.orgyoutube.com

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a specific drug target. wikipedia.orgcambridgemedchemconsulting.com This in silico approach allows researchers to evaluate millions of compounds rapidly, filtering them down to a manageable number for synthesis and biological testing. wikipedia.orgnih.gov

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. nih.gov Compounds from a database are computationally "docked" into the target's binding site to assess their potential fit and interaction energy. wikipedia.orgmdpi.com

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this approach uses the structures of known active ligands to identify other molecules with similar properties (e.g., shape, pharmacophores). wikipedia.org

Derivatives of this compound can be included in these virtual libraries or used as a starting point to generate a focused library for screening against targets implicated in various diseases.

Understanding the three-dimensional shape (conformation) of a molecule is critical, as it dictates how the molecule interacts with its environment and biological targets. nih.gov Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are used to perform conformational analysis, identifying the most stable low-energy shapes a molecule can adopt. nih.govrsc.org

For this compound, conformational analysis can reveal how the orientation of the carboxylic acid group relative to the fused ring system influences its properties and reactivity. nih.gov Furthermore, DFT studies are instrumental in elucidating the mechanisms of chemical reactions, such as the cyclization steps involved in synthesizing the isochromene ring itself. nih.gov By mapping the energy landscape of a reaction, researchers can understand the transition states and intermediates, providing insights that can be used to optimize reaction conditions and improve yields. rsc.orgmdpi.com

Integration with Modern Synthetic Methodologies for Enhanced Accessibility

The accessibility of "this compound" for extensive research and potential application is intrinsically linked to the efficiency, safety, and sustainability of its synthesis. Modern synthetic methodologies offer significant advantages over traditional batch processing, promising to enhance the availability of this and related compounds.

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production in round-bottom flasks. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. nih.govsemanticscholar.org This methodology offers numerous advantages, including superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and improved reproducibility. nih.govtue.nl

The application of flow chemistry to the synthesis of "this compound" is a prospective area of research. While specific flow syntheses for this molecule have not been detailed in the literature, the principles of flow chemistry can be hypothetically applied to its synthetic precursors. For instance, key bond-forming reactions in the isochromene synthesis could be performed in a continuous reactor, allowing for rapid optimization of reaction conditions such as temperature, pressure, and residence time. semanticscholar.org

Continuous manufacturing extends the principles of flow chemistry to an entire production line, integrating synthesis, purification, and final dosage formation into a single, uninterrupted process. mit.edumdpi.com This approach can significantly reduce manufacturing costs, facility footprint, and energy consumption while improving product quality and consistency. procegence.com For a molecule like "this compound," developing an end-to-end continuous process would be a long-term goal, enabling on-demand production and streamlining its availability for research and development. mit.edu

| Parameter | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size; scale-up can be challenging. | Scalable by extending operational time; "scale-out" is also possible. nih.gov |

| Heat Transfer | Inefficient; potential for thermal runaway in exothermic reactions. | Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control. tue.nl |

| Mass Transfer | Often limited by stirring speed; can lead to concentration gradients. | Enhanced mixing through diffusion and advection in narrow channels. tue.nl |

| Safety | Large volumes of hazardous materials are present at one time. | Small reaction volumes at any given moment significantly reduce risk. procegence.com |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and heating. | High reproducibility due to precise control over all reaction parameters. semanticscholar.org |

Catalyst Development for Sustainable Synthesis

The principles of green chemistry encourage the use of catalysts to improve reaction efficiency and reduce waste. nih.gov For the synthesis of "this compound," the development of novel, sustainable catalysts is a key area for future research. While syntheses of isochromenes often rely on metal catalysts such as gold, ruthenium, palladium, or silver, the focus is shifting towards more sustainable alternatives. acs.orgresearchgate.netorganic-chemistry.org

Future research could explore several avenues:

Photoredox Catalysis: Utilizing visible light as an abundant and non-toxic energy source, photoredox catalysis has emerged as a powerful tool for constructing heterocyclic compounds like chromenes. nih.govnih.gov Applying this methodology to isochromene synthesis could enable milder reaction conditions and unique chemical transformations.

Natural Base Catalysis: Heterogeneous base catalysts derived from waste materials, such as snail shells, have been successfully used for the synthesis of functionalized 2-amino-4H-chromenes. oiccpress.com Investigating similar naturally derived or waste-valorized catalysts for the synthesis of the isochromene core could offer a cost-effective and environmentally benign alternative. oiccpress.com

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., gold, palladium) with catalysts based on more abundant and less toxic metals like iron, copper, or zinc is a central goal of sustainable chemistry. Developing synthetic routes to isochromenes that employ these earth-abundant metals would significantly enhance the sustainability of the process.

Prospective Areas for Fundamental Biological Research

The isochromene scaffold is a recognized heterocyclic structure in medicinal chemistry, and the presence of a bromine atom can significantly modulate biological activity. nih.govmdpi.com Therefore, "this compound" represents a promising, yet largely unexplored, compound for fundamental biological investigation.

Discovery of Novel Biological Targets

The core structure of the molecule, isochroman (B46142) (a reduced form of isochromene), is found in compounds with a wide array of therapeutic applications. nih.govresearchgate.net This suggests that "this compound" and its derivatives could interact with a variety of biological targets. Prospective research should focus on screening the compound against target classes that have been identified for related scaffolds.

| Biological Activity | Potential Targets/Pathways | Reference |

|---|---|---|

| Antitumor | Kinases, Tubulin, Topoisomerases | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | nih.govnih.gov |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase | nih.govnih.gov |

| Antioxidant | Free radical scavenging, Nrf2 pathway activation | nih.govmdpi.com |

| Central Nervous System (CNS) Activity | Neurotransmitter receptors, Ion channels | nih.gov |

| Antihypertensive | Angiotensin-converting enzyme (ACE), Calcium channels | nih.gov |

High-throughput screening assays, phenotypic screening, and chemoproteomics could be employed to identify novel protein targets. The bromine atom on the aromatic ring increases lipophilicity, which may enhance cell membrane permeability and interaction with intracellular targets compared to its non-brominated counterpart. mdpi.com

Exploration of Underexplored Bioactivities

Given the broad pharmacological profile of related compounds, "this compound" is a candidate for investigation into numerous underexplored bioactivities. nih.govnih.gov Research has shown that bromophenols, a class to which this compound belongs, exhibit diverse and potent biological effects, including antimicrobial, antioxidant, and antidiabetic properties. mdpi.com

Future research directions could include:

Anticancer Activity: The antitumor potential of isochroman derivatives is well-documented. nih.gov Systematic evaluation of the cytotoxic effects of "this compound" against a panel of human cancer cell lines is a logical first step.

Antimicrobial Properties: The increasing threat of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal activity. The bromophenol moiety is known to confer antimicrobial properties, making this an important area for investigation. mdpi.com

Anti-inflammatory Effects: Many natural and synthetic chromenes possess anti-inflammatory activity. nih.gov The potential of the title compound to modulate inflammatory pathways could be explored using in vitro models of inflammation.

Ethical Considerations in Academic Chemical Research and Drug Discovery (General)

The synthesis of novel chemical entities and their investigation as potential therapeutic agents are bound by fundamental ethical principles that guide the entire research and development process. sustainability-directory.comhyle.org These considerations are crucial to ensure scientific integrity, protect human and animal welfare, and maintain public trust. solubilityofthings.comnih.gov

The core ethical principles relevant to chemical research and preclinical drug discovery include:

Beneficence and Non-maleficence: These principles dictate that research should aim to maximize potential benefits while minimizing harm. sustainability-directory.comlindushealth.com In chemical synthesis, this involves a responsibility to consider the potential societal and environmental impacts of a newly created substance. researchgate.net In preclinical research, it requires a careful risk-benefit analysis for any potential new drug. ctfassets.net

Justice: The principle of justice requires the fair distribution of the benefits and burdens of research. lindushealth.com This extends to ensuring that research addresses health needs across different populations and that access to new medicines is considered. sustainability-directory.com

Respect for Persons (Autonomy): While more central to clinical trials involving human subjects, the principle of respect for persons also applies to preclinical research, particularly when using human tissues or data, where informed consent and data privacy are paramount. sustainability-directory.combiobostonconsulting.com

Scientific Integrity: Researchers have an ethical obligation to design robust experiments, report data accurately and transparently, and avoid fabrication or falsification. biobostonconsulting.comu-szeged.hu This includes the responsible publication of findings, whether positive, negative, or inconclusive, to contribute to the collective body of scientific knowledge. biobostonconsulting.com

In the context of preclinical studies, the use of animals is a significant ethical issue. The "3Rs" principle—R eplacement, R eduction, and R efinement—provides a framework for the ethical use of animals in research, obligating scientists to replace animal testing with other models where possible, reduce the number of animals used, and refine procedures to minimize pain and distress. biobostonconsulting.com

Conclusion

Summary of Key Research Advancements

Dedicated research literature on 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is not yet abundant. However, progress in the chemistry of the parent isocoumarin (B1212949) (1H-isochromen-1-one) structure and its derivatives has laid the essential groundwork for future studies. Key advancements in the broader field are centered on the development of novel and efficient synthetic methodologies.

Recent studies have established new metal-free synthetic pathways for producing 3-substituted isocoumarins. mdpi.com These methods, which may involve sequential O-acylation and intramolecular Wittig reactions, offer high functional group tolerance and excellent yields, providing robust platforms for creating diverse isocoumarin libraries. mdpi.com Furthermore, synthetic procedures for related structures, such as substituted 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids, have been successfully developed, demonstrating the feasibility of synthesizing isochromenes bearing carboxylic acid functionalities. mdpi.com

Beyond synthesis, a significant recent advancement has been the investigation of the material properties of isocoumarins. Researchers have begun to evaluate the fluorescence properties of newly synthesized isocoumarin derivatives, revealing good photoluminescence, large Stokes shifts, and notable fluorescence quantum yields. mdpi.com This line of inquiry suggests that the applications for this class of compounds may extend beyond pharmacology into materials science. The foundational knowledge for the synthesis and characterization of the isochromene core is therefore well-established, paving the way for focused studies on specific analogues like the 7-bromo-substituted variant.

Outlook for Future Academic Endeavors in this compound Research

The unique structural features of this compound—namely the isochromene core, the electron-withdrawing bromine atom, and the reactive carboxylic acid handle—make it a compound of considerable interest for future academic exploration. The outlook for research can be divided into several key areas: synthetic elaboration, biological screening, physicochemical optimization, and investigation of material properties.

Future synthetic work should focus on utilizing the carboxylic acid group as a versatile anchor for derivatization. Following strategies analogous to those used for structurally similar chromone-3-carboxylic acids, a library of amides, esters, and other analogues could be generated. researchgate.net This would be the first step toward building a structure-activity relationship (SAR) profile for this specific isochromene scaffold.

For biological evaluation, these new derivatives could be screened against various therapeutic targets. The structural similarity to other heterocyclic compounds known for their biological activity provides a rational basis for this exploration. For instance, various complex heterocyclic scaffolds have been identified as inhibitors of serine proteases, suggesting a potential, albeit speculative, avenue for investigation. nih.gov

Furthermore, the carboxylic acid moiety, while crucial for forming interactions with biological targets, can sometimes be a liability in terms of metabolic stability and cell permeability. A promising research direction would be its replacement with known carboxylic acid bio-isosteres. nih.gov This medicinal chemistry strategy could lead to analogues with improved physicochemical and pharmacokinetic properties. nih.gov

Finally, inspired by recent findings in the broader isocoumarin class, a thorough investigation into the photophysical properties of this compound is warranted. mdpi.com Characterizing its potential as a fluorophore could unlock novel applications in chemical sensing or as a component in fluorescent materials, representing a research trajectory independent of any pharmacological potential.

The following table outlines potential future research paths:

| Research Area | Rationale & Approach | Potential Outcomes |

| Synthetic Library Development | Utilize the carboxylic acid as a handle for derivatization (e.g., amidation, esterification) based on established methods for related heterocycles. researchgate.net | A diverse library of novel compounds for further evaluation; establishment of Structure-Activity Relationships (SAR). |

| Biological Activity Screening | Screen the compound library against various biological targets, such as serine proteases, based on activities of other heterocyclic scaffolds. nih.gov | Identification of lead compounds for therapeutic development; discovery of novel biological functions for the isochromene scaffold. |

| Physicochemical Optimization | Employ medicinal chemistry strategies, such as replacing the carboxylic acid with bio-isosteres to enhance drug-like properties. nih.gov | Analogs with improved metabolic stability, permeability, and overall pharmacokinetic profiles. |

| Materials Science Exploration | Investigate the fluorescence and other photophysical properties of the parent compound and its derivatives. mdpi.com | Discovery of new fluorescent materials for potential use in probes, sensors, or other optical applications. |

Q & A

Basic: What are the established synthetic routes for 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves bromination of a precursor such as 1-oxo-1H-isochromene-3-carboxylic acid. A validated route ( ) uses 2-benzofuran-1(3H)-one derivatives brominated with Br₂ or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. For example:

- Step 1: Bromination of 6-chloro-2-benzofuran-1(3H)-one yields 3-bromo-6-chloro-2-benzofuran-1(3H)-one.

- Step 2: Hydrolysis of the brominated intermediate to 5-bromo-2-formylbenzoic acid.

- Step 3: Condensation with rhodanine followed by recyclization to form the target compound .

Key Conditions:

- Temperature: Room temperature to 60°C for bromination.

- Solvent: Polar aprotic solvents (e.g., chloroform) enhance reaction efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C7, carbonyl groups). For analogs like 6-bromoindole-3-carboxylic acid, characteristic shifts include δ ~12.5 ppm (COOH) and δ ~8.5 ppm (aromatic protons) .

- 2D NMR (COSY, HSQC) resolves coupling patterns and confirms regiochemistry.

- X-ray Crystallography:

- Determines dihedral angles (e.g., –COOH vs. aromatic ring) and hydrogen-bonding networks (e.g., O–H⋯O dimers in crystal structures) .

- Mass Spectrometry (HRMS):

- Confirms molecular weight (e.g., [M+H]+ at m/z 269.96 for C₁₀H₆BrO₄) and isotopic patterns for bromine .

Advanced: How can researchers optimize the bromination step to minimize byproducts like di-brominated analogs?

Methodological Answer:

- Stoichiometry Control: Use 1.1–1.2 equivalents of NBS to avoid over-bromination. Excess Br₂ promotes di-substitution, as seen in quinoline derivatives .

- Solvent Selection: Non-polar solvents (e.g., CCl₄) reduce radical side reactions. For polar substrates, DMF or DMSO may improve selectivity .

- Temperature Modulation: Lower temperatures (0–25°C) slow radical chain propagation, favoring mono-bromination.

- Byproduct Analysis: Monitor via HPLC with a C18 column (gradient: 5–95% acetonitrile/water) to quantify di-brominated impurities .

Advanced: What are the common impurities encountered during synthesis, and how can they be identified?

Methodological Answer:

- Di-brominated Byproducts: Formed via excess bromine. Differentiate using LC-MS/MS (characteristic m/z 347.87 for C₁₀H₅Br₂O₄).

- Hydrolysis Intermediates: Partial hydrolysis of the isochromene ring generates 2-formylbenzoic acid derivatives . Detect via FT-IR (C=O stretch at 1680–1700 cm⁻¹) .

- Oxidation Products: Over-oxidation of the carboxylic acid group yields keto-acids . Confirm with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and ¹³C NMR (δ ~210 ppm for ketones) .

Advanced: How does the bromine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: